molecular formula C18H12O4 B1673290 Karanjin CAS No. 521-88-0

Karanjin

Cat. No. B1673290
CAS RN: 521-88-0
M. Wt: 292.3 g/mol
InChI Key: LKPQNZRGGNOPPU-UHFFFAOYSA-N
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Description

Karanjin is a furanoflavonol, a type of flavonoid. It is obtained from the seeds of the karanja tree (Millettia pinnata or Pongamia glabra Vent.), a tree growing wild in south India . It is reported to have nitrification inhibitory properties and is emerging in the field of pharmacology with potential therapeutic values in pre-clinical studies .


Synthesis Analysis

A concise total synthesis of Karanjin has been accomplished, as well as its natural analogues pongapinnol D, 3-hydroxy-6-methoxy-2-phenyl-4H-furo [2,3-h]-1-benzopyran-4-one, and 3,6-dimethoxy-2-phenyl-4H-furo [2,3-h]chromen-4-one . The addition of a furan ring to the flavonoid backbone of Karanjin is probably by cytochrome P450 through hydroxylation of the methyl group to the carbonyl group .


Molecular Structure Analysis

The molecular structure of Karanjin has been studied using density functional theory. The equilibrium geometry, harmonic vibrational frequencies, and HOMO-LUMO gap have been calculated by the density functional B3LYP method employing 6-311 G (d, p) as the basis set .


Chemical Reactions Analysis

The chemistry of Karanjin involves the formation of hydrogen bonds with ketone, orienting the molecule at its active site in a way that exposes the methyl group to the carbonyl group for hydroxylation by cytochrome P450 selectively to yield hydroxymethyl .


Physical And Chemical Properties Analysis

Karanjin has a chemical formula of C18H12O4 and a molar mass of 292.290 g·mol−1 .

Scientific Research Applications

Bio-pesticidal and Toxicological Properties

Karanjin has demonstrated pesticidal, insecticidal, and acaricidal activities, making it valuable in agricultural practices. A study aimed to evaluate the biochemical interactions of karanjin, revealing its binding interactions and possible toxicological effects on mammalian and bacterial cell lines. Karanjin exhibited low toxicity against certain cancer cells and modestly inhibited the growth of bacteria, suggesting its safe application in pest management (Raghav, Mahanty, & Rathinasamy, 2019).

Anticancer Activity

Research has highlighted karanjin's potential anticancer effects through the induction of cell cycle arrest and apoptosis in various human cancer cell lines. Karanjin could inhibit the proliferation and viability of cancer cells, suggesting its therapeutic potential in cancer pharmacotherapy (Guo, Chen, Lam, & Zhang, 2015).

Anti-inflammatory and Arthritis Prevention

Karanjin has shown significant anti-inflammatory properties and prevented arthritis markers in experimental models. It reduced major proinflammatory cytokines and prevented joint damage, indicating its potential as a therapeutic agent in managing arthritis (Bose et al., 2014).

Nitrification Inhibition

Studies have demonstrated karanjin's role as a potent nitrification inhibitor, suggesting its application in improving nitrogen use efficiency in agriculture. Karanjin efficiently minimized nitrate formation in soils, indicating its potential to reduce nitrogen loss and enhance crop production efficiency (Sahrawat & Mukerjee, 1977; Majumdar et al., 2004).

Medicinal and Pharmacological Potential

Karanjin exhibits multiple health benefits, including anti-diabetic, anti-cancer, anti-inflammatory, antioxidant, and anti-ulcer properties. Its efficacy and safety have been substantiated by toxicological studies, highlighting its potential for novel drug leads in various medicinal applications (Singh et al., 2021).

Safety And Hazards

Karanjin is harmful if swallowed, in contact with skin, or if inhaled. It may cause skin irritation, serious eye irritation, and respiratory irritation . Personal protective equipment should be used and adequate ventilation should be ensured .

Future Directions

The future direction of Karanjin should include the formulation methods to deliver an effective dose of the drug across the blood-brain barrier to treat neurodegenerative diseases . Detailed pharmacological aspects of Karanjin such as the effect on the liver should also be explored .

properties

IUPAC Name

3-methoxy-2-phenylfuro[2,3-h]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12O4/c1-20-18-15(19)13-7-8-14-12(9-10-21-14)17(13)22-16(18)11-5-3-2-4-6-11/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKPQNZRGGNOPPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(OC2=C(C1=O)C=CC3=C2C=CO3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20200106
Record name Karanjin
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URL https://comptox.epa.gov/dashboard/DTXSID20200106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Karanjin

CAS RN

521-88-0
Record name Karanjin
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Record name Karanjin
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Record name Karanjin
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Record name Karanjin
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Record name 3-methoxy-2-phenyl-4H-furo[2,3-h][1]benzopyran-4-one
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Record name KARANJIN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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